1-(tert-Butyl) 2-methyl 7-bromo-5-formyl-1H-indole-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butyl) 2-methyl 7-bromo-5-formyl-1H-indole-1,2-dicarboxylate is a synthetic indole derivative. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in medicinal chemistry . This compound, with its unique structural features, is of interest for various scientific research applications.
Preparation Methods
The synthesis of 1-(tert-Butyl) 2-methyl 7-bromo-5-formyl-1H-indole-1,2-dicarboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
1-(tert-Butyl) 2-methyl 7-bromo-5-formyl-1H-indole-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation, nitration, and sulfonation are typical substitution reactions for indole derivatives. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic applications due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(tert-Butyl) 2-methyl 7-bromo-5-formyl-1H-indole-1,2-dicarboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects such as inhibition of enzyme activity or alteration of cellular processes . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
- 1-(tert-Butoxycarbonyl)indole
- 1-Indolecarboxylic acid tert-butyl ester
- N-tert-Butoxycarbonylindole These compounds share structural similarities but may differ in their specific functional groups and biological activities . The uniqueness of 1-(tert-Butyl) 2-methyl 7-bromo-5-formyl-1H-indole-1,2-dicarboxylate lies in its specific substitution pattern, which can influence its reactivity and applications.
Properties
Molecular Formula |
C16H16BrNO5 |
---|---|
Molecular Weight |
382.21 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-methyl 7-bromo-5-formylindole-1,2-dicarboxylate |
InChI |
InChI=1S/C16H16BrNO5/c1-16(2,3)23-15(21)18-12(14(20)22-4)7-10-5-9(8-19)6-11(17)13(10)18/h5-8H,1-4H3 |
InChI Key |
DYVLSRMKPZVDAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(=CC2=C1C(=CC(=C2)C=O)Br)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.